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Compound of Interest

Compound Name: 2-Hydroxybutanamide

Cat. No.: B3417655 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
2-Hydroxybutanamide is a small, chiral molecule that serves as a versatile building block in

organic synthesis, particularly in the development of pharmaceutical compounds. Its structure,

featuring both a hydroxyl and an amide group, makes it an interesting candidate for forming

various derivatives with potential biological activity. Notably, derivatives of N-

hydroxybutanamide have been investigated as inhibitors of matrix metalloproteinases (MMPs),

a class of enzymes implicated in cancer metastasis and tissue remodeling. This technical guide

provides a comprehensive overview of the in silico modeling and computational studies of 2-
hydroxybutanamide, alongside detailed experimental methodologies for its synthesis and

characterization. This document is intended to serve as a resource for researchers and

professionals in the field of drug discovery and development.

Physicochemical Properties of 2-
Hydroxybutanamide
A foundational aspect of in silico modeling is a thorough understanding of the molecule's

physicochemical properties. These properties influence its pharmacokinetic and

pharmacodynamic behavior. The key physicochemical descriptors for 2-hydroxybutanamide
are summarized in the table below, with data primarily sourced from the PubChem database.[1]
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Property Value Source

Molecular Formula C4H9NO2 [1]

Molecular Weight 103.12 g/mol [1]

IUPAC Name 2-hydroxybutanamide [1]

SMILES CCC(C(=O)N)O [1]

InChIKey
UUXHICUVBOTXQS-

UHFFFAOYSA-N
[1]

XLogP3 -0.6 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 2 [1]

Exact Mass 103.063328530 Da [1]

Topological Polar Surface Area 63.3 Å² [1]

Synthesis and Characterization
The synthesis of 2-hydroxybutanamide can be achieved through several routes. The most

common methods involve the amidation of 2-hydroxybutanoic acid or its derivatives.

Biocatalytic methods are also employed to achieve high enantioselectivity.

Experimental Protocol: Amidation of 2-Hydroxybutanoic
Acid
This protocol describes a general procedure for the synthesis of 2-hydroxybutanamide from

2-hydroxybutanoic acid using a carbodiimide coupling agent.

Materials:

2-hydroxybutanoic acid
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Ammonia solution (or an amine)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Ethyl acetate/hexane solvent system

Procedure:

Dissolve 2-hydroxybutanoic acid (1 equivalent) in dichloromethane (DCM).

Add HOBt (1.1 equivalents) and DIPEA (2 equivalents) to the solution.

Cool the mixture to 0 °C in an ice bath.

Add EDC (1.2 equivalents) portion-wise and stir the reaction mixture at 0 °C for 30 minutes.

Add the ammonia solution (or amine, 1.2 equivalents) dropwise to the reaction mixture.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with DCM.

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.

Purification: Recrystallization
The crude 2-hydroxybutanamide can be purified by recrystallization to obtain a product of

high purity.

Materials:

Crude 2-hydroxybutanamide

A suitable solvent system (e.g., ethyl acetate/hexane)

Erlenmeyer flask

Hot plate

Ice bath

Büchner funnel and filter paper

Procedure:

Dissolve the crude product in a minimal amount of hot ethyl acetate.

If colored impurities are present, a small amount of activated charcoal can be added, and the

solution heated for a few minutes.

Perform a hot filtration to remove any insoluble impurities or charcoal.

Allow the filtrate to cool slowly to room temperature.

Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

Collect the crystals by vacuum filtration using a Büchner funnel.

Wash the crystals with a small amount of cold hexane.
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Dry the purified crystals under vacuum.

Characterization
The structure and purity of the synthesized 2-hydroxybutanamide should be confirmed using

various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should

be acquired to confirm the chemical structure.

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for

the hydroxyl (-OH) and amide (C=O and N-H) functional groups.

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the

compound.

In Silico Modeling and Computational Studies
Computational methods are powerful tools for predicting the properties and biological activities

of molecules like 2-hydroxybutanamide, thereby guiding drug discovery efforts.

Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.

For 2-hydroxybutanamide derivatives, a key target is Matrix Metalloproteinase-9 (MMP-9).

Protocol for Molecular Docking with AutoDock Vina:

Preparation of the Receptor:

Obtain the 3D structure of MMP-9 from the Protein Data Bank (PDB ID: 1GKC).

Remove water molecules and any co-crystallized ligands from the PDB file.

Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

Save the prepared receptor in PDBQT format.

Preparation of the Ligand:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b3417655?utm_src=pdf-body
https://www.benchchem.com/product/b3417655?utm_src=pdf-body
https://www.benchchem.com/product/b3417655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3417655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Draw the 3D structure of 2-hydroxybutanamide using a molecular modeling software

(e.g., ChemDraw, Avogadro).

Perform energy minimization of the ligand structure.

Set the rotatable bonds and save the ligand in PDBQT format.

Grid Box Definition:

Define the grid box to encompass the active site of MMP-9. The coordinates can be

centered on the catalytic zinc ion.

Running the Docking Simulation:

Use AutoDock Vina to perform the docking calculations.

Analyze the resulting binding poses and their corresponding binding affinities (in kcal/mol).

Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over

time, offering a more realistic representation of the interactions.

Protocol for MD Simulation with GROMACS:

System Preparation:

Prepare the protein-ligand complex from the best docking pose.

Generate the ligand topology and parameters using a force field like GAFF.

Solvate the complex in a water box (e.g., TIP3P water model).

Add ions to neutralize the system.

Energy Minimization:

Perform energy minimization of the solvated system to remove steric clashes.
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Equilibration:

Perform NVT (constant number of particles, volume, and temperature) equilibration to

stabilize the temperature of the system.

Perform NPT (constant number of particles, pressure, and temperature) equilibration to

stabilize the pressure and density.

Production Run:

Run the production MD simulation for a desired time scale (e.g., 100 ns).

Analysis:

Analyze the trajectory to calculate RMSD, RMSF, radius of gyration, and hydrogen bond

interactions to assess the stability and dynamics of the complex.

Quantitative Structure-Activity Relationship (QSAR)
QSAR models correlate the chemical structure of a series of compounds with their biological

activity, enabling the prediction of activity for new compounds.

Methodology for 2D-QSAR:

Data Set Preparation:

Compile a dataset of 2-hydroxybutanamide derivatives with their experimentally

determined biological activities (e.g., IC50 values against MMP-9).

Divide the dataset into a training set and a test set.

Descriptor Calculation:

Calculate various 2D molecular descriptors (e.g., constitutional, topological, and quantum

chemical descriptors) for all compounds in the dataset.

Model Building:
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Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares

(PLS) to build a regression model correlating the descriptors with the biological activity.

Model Validation:

Validate the model using internal (e.g., leave-one-out cross-validation) and external

validation (using the test set).

Evaluate the statistical significance of the model (e.g., R², Q², RMSE).

Potential Therapeutic Targets and Signaling
Pathways
As previously mentioned, derivatives of N-hydroxybutanamide have shown inhibitory activity

against Matrix Metalloproteinases (MMPs). MMPs are a family of zinc-dependent

endopeptidases involved in the degradation of the extracellular matrix (ECM).[2]

Overexpression of certain MMPs, such as MMP-9, is associated with cancer progression,

invasion, and metastasis.[3]

MMP Signaling Pathway
The expression and activity of MMPs are regulated by complex signaling pathways, often

initiated by growth factors, cytokines, and other extracellular stimuli. These pathways typically

involve mitogen-activated protein kinases (MAPKs) and transcription factors like AP-1 and NF-

κB, which ultimately lead to the transcription of MMP genes.[4][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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